Thermal Stability: Melting Point Comparison for Solid-State Handling
The melting point of 2-Aminooxane-3,4,5-triol (predominantly the lyxo-configuration) is predicted to be 93.95°C [1]. This is significantly lower than the experimentally observed melting points of its stereoisomers, D-Lyxosylamine (134-135°C) [2] and D-Ribopyranosylamine (142-145°C) . This difference in thermal behavior can impact purification strategies (e.g., recrystallization) and indicates a lower energy requirement for phase transition in the lyxo-form.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 93.95°C (predicted) |
| Comparator Or Baseline | D-Lyxosylamine (CAS 39840-37-4): 134-135°C; D-Ribopyranosylamine (CAS 43179-09-5): 142-145°C |
| Quantified Difference | Delta T = -40.05°C to -48.05°C lower for target compound |
| Conditions | Predicted value (PubChem) vs. experimentally determined values from vendor datasheets |
Why This Matters
The lower melting point differentiates this compound for applications requiring lower processing temperatures or distinct thermal analysis fingerprints, ensuring correct isomer selection for solid-state studies.
- [1] PubChem. (2025). 2-Aminooxane-3,4,5-triol (CID 279077). View Source
- [2] Chembase.cn. (2025). D-Lyxosylamine (CAS 39840-37-4) Datasheet. View Source
